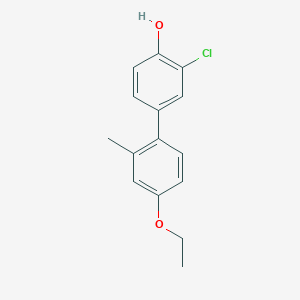
2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% (CEMP) is an organic compound belonging to the class of phenols. It is a white, crystalline solid, with a melting point of 119-122°C and a boiling point of 190-192°C. CEMP is soluble in water, ethanol, and methanol, and is used in a variety of scientific and industrial applications.
Scientific Research Applications
2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including amino acids, peptides, and nucleosides. It has also been used as a catalyst in the synthesis of 2-chloro-4-hydroxy-3-methoxybenzaldehyde, and in the synthesis of 2-chloro-4-hydroxybenzohydrazide. Additionally, 2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% has been used in the synthesis of a range of pharmaceuticals, including antifungal and antibacterial agents.
Mechanism of Action
2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% acts as an electrophilic reagent, which means that it can react with nucleophiles to form covalent bonds. This reaction is mediated by the formation of a chloronium ion, which then reacts with the nucleophile to form a covalent bond. This mechanism is used in the synthesis of a variety of organic compounds, including amino acids, peptides, and nucleosides.
Biochemical and Physiological Effects
2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% has been found to be non-toxic and non-irritating to the skin and eyes. It has also been found to be non-carcinogenic, and is not classified as a hazardous material. However, it should be handled with care, as it is a strong oxidizing agent and can react with combustible materials.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available. In addition, it is easy to handle and store, and has a low toxicity and low environmental impact. The main limitation of 2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% is that it is a strong oxidizing agent, and can react with combustible materials. Therefore, it should be handled with care, and stored in a safe place.
Future Directions
In the future, 2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% may be used in a variety of applications, including the synthesis of new pharmaceuticals, and the development of new catalysts. Additionally, it may be used in the synthesis of new materials, such as polymers and nanomaterials. Furthermore, 2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% may be used to develop new methods for the synthesis of organic compounds, and to study the reactivity of organic compounds. Finally, 2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% may be used to develop new methods for the detection and quantification of organic compounds.
Synthesis Methods
2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol, 95% is synthesized by the reaction of 4-ethoxy-2-methylphenol with phosphorus oxychloride. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically conducted at temperatures between 80-90°C. The reaction yields a 95% pure product, which is then purified by recrystallization.
properties
IUPAC Name |
2-chloro-4-(4-ethoxy-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c1-3-18-12-5-6-13(10(2)8-12)11-4-7-15(17)14(16)9-11/h4-9,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILOIADUKMEYKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686042 |
Source


|
| Record name | 3-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-ethoxy-2-methylphenyl)phenol | |
CAS RN |
1261983-33-8 |
Source


|
| Record name | 3-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381527.png)







![3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381553.png)




